molecular formula C6H10O3 B8615953 2-Oxoethyl butyrate

2-Oxoethyl butyrate

Cat. No. B8615953
M. Wt: 130.14 g/mol
InChI Key: YEBNSRBQIIWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06215004B1

Procedure details

To a mechanically stirred suspension of P2O5 (42.53 g, 150 mmol) in dry DCM (100 ml) at 0° C., was slowly added 30 (11.0 g, 83 mmol), followed by DMSO (13 g, 11.8 ml, 166 mmol). After stirring at 0° C. for 1 h, the ice bath was removed and the mixture further stirred at ii for 1.5 h. It was then cooled to 0° C., and then Et3N (42 g, 58 ml, 416 mmol) was slowly added. The reaction was then left with stirring for 6 hours at room temperature. The reaction was quenched by adding 1.0 M HCl (60 ml) at 0° C., and left with stirring for 30 minutes at 0° C. The organic layer was then washed with water (2×250 ml), dried, filtered and evaporated to afford 24 (6.60 g, 51 mmol, 61%) as a yellow liquid, that was used in the next step without any further purification.
Name
Quantity
42.53 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
58 mL
Type
reactant
Reaction Step Four
Name
Yield
61%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([O:20][CH2:21][CH2:22][OH:23])(=[O:19])[CH2:16][CH2:17][CH3:18].CS(C)=O.CCN(CC)CC>C(Cl)Cl>[C:15]([O:20][CH2:21][CH:22]=[O:23])(=[O:19])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
42.53 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(CCC)(=O)OCCO
Step Three
Name
Quantity
11.8 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
58 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture further stirred at ii for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
WAIT
Type
WAIT
Details
The reaction was then left
STIRRING
Type
STIRRING
Details
with stirring for 6 hours at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 1.0 M HCl (60 ml) at 0° C.
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
with stirring for 30 minutes at 0° C
Duration
30 min
WASH
Type
WASH
Details
The organic layer was then washed with water (2×250 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)(=O)OCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51 mmol
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.